H1 Receptor Binding Affinity: Levocabastine vs. Azelastine and Olopatadine
Levocabastine demonstrates a histamine H1 receptor binding affinity (Ki = 62.5 nM) that is 50-fold less potent than azelastine (Ki = 1.26 nM) but 1.5-fold more potent than olopatadine (Ki = 41.1 nM) [1][2][3]. This intermediate potency may be relevant for applications requiring a less profound acute receptor blockade or a different kinetic profile.
| Evidence Dimension | Histamine H1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 62.5 nM |
| Comparator Or Baseline | Azelastine: 1.26 nM; Olopatadine: 41.1 nM |
| Quantified Difference | 50-fold less potent than azelastine; 1.5-fold more potent than olopatadine |
| Conditions | In vitro radioligand binding assays on human or animal tissue membranes |
Why This Matters
This affinity data allows researchers to select an agent with the appropriate level of H1 receptor blockade for their specific experimental model or clinical application.
- [1] Levocabastine (hydrochloride). Anjiechem. Product Datasheet. View Source
- [2] Azelastine (hydrochloride). Bertin Bioreagent. Product Datasheet. View Source
- [3] Sharif NA, Xu SX, Yanni JM. Olopatadine (AL-4943A): ligand binding and functional studies on a novel, long acting H1-selective histamine antagonist and anti-allergic agent for use in allergic conjunctivitis. J Ocul Pharmacol Ther. 1996 Winter;12(4):401-7. View Source
